N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide
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Overview
Description
N-[2-[2,4-dioxo-5-(3-pyridinylmethylidene)-3-thiazolidinyl]ethyl]-4-methylsulfonyl-3-nitrobenzamide is a C-nitro compound.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Ranga, Sharma, and Kumar (2013) explored the synthesis of pyridine derivatives of thiazolidin-4-ones, demonstrating their potential for anti-inflammatory and analgesic effects. This research contributes to understanding the therapeutic applications of compounds similar to N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide (Ranga, Sharma, & Kumar, 2013).
Anticancer Potential
- Altug et al. (2011) synthesized thiazolo[3,2-a]pyridines, one of which showed promising anticancer activity across a range of cancer cell lines. This highlights the potential of similar compounds in cancer research (Altug et al., 2011).
Anticonvulsant Properties
- Sych et al. (2018) developed quality control methods for a derivative of 1,3,4-thiadiazole that showed high anticonvulsant activity. This research underlines the relevance of such compounds in developing anticonvulsant drugs (Sych et al., 2018).
Antifungal Effects
- Doležel et al. (2009) prepared rhodanineacetic acid derivatives, including compounds structurally related to this compound, as potential antifungal compounds. Their research showed that certain derivatives strongly inhibited the growth of various fungal species (Doležel et al., 2009).
Protein Kinase Inhibition
- Bourahla et al. (2021) synthesized and tested thiazolidin-4-ones for activity against protein kinases. Their findings are significant for neurological and oncological disorders where such kinases are involved (Bourahla et al., 2021).
Properties
Molecular Formula |
C19H16N4O7S2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H16N4O7S2/c1-32(29,30)16-5-4-13(10-14(16)23(27)28)17(24)21-7-8-22-18(25)15(31-19(22)26)9-12-3-2-6-20-11-12/h2-6,9-11H,7-8H2,1H3,(H,21,24)/b15-9- |
InChI Key |
GIMQNYKJMCNDAX-DHDCSXOGSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)NCCN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=O)[N+](=O)[O-] |
SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)NCCN2C(=O)C(=CC3=CN=CC=C3)SC2=O)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)NCCN2C(=O)C(=CC3=CN=CC=C3)SC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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